Bis(cyclopentadienyl)vanadium(II)
CAS No.:
Cat. No.: VC16196434
Molecular Formula: C10H10V
Molecular Weight: 181.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10V |
---|---|
Molecular Weight | 181.13 g/mol |
Standard InChI | InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H; |
Standard InChI Key | GLOUOHCQKJMDFZ-UHFFFAOYSA-N |
Canonical SMILES | [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V] |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Symmetry
Vanadocene adopts a classic metallocene structure, with a vanadium(II) center sandwiched between two η⁵-cyclopentadienyl (Cp) rings. X-ray diffraction studies reveal a D₅d symmetric geometry in the solid state, where the vanadium atom resides equidistant from both Cp ligands at a crystallographic inversion center . The average V–C bond distance measures 226 pm, consistent with strong metal-ligand bonding . Dynamic disorder in the Cp rings is observed at temperatures above 170 K, resolving into fully ordered configurations below 108 K .
Electronic Configuration and Magnetism
Vanadium(II) in vanadocene possesses a d³ electronic configuration, contributing to its paramagnetic behavior. Electron paramagnetic resonance (EPR) studies confirm the presence of unpaired electrons, with isotropic hyperfine coupling constants (Aₛ₀) ranging from 6.31 to 11.60 mT depending on the solvent environment . The compound’s 15 valence electrons render it highly reactive, facilitating ligand substitution and redox reactions .
Table 1: Key Physical Properties of Bis(cyclopentadienyl)vanadium(II)
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀V | |
Molecular Weight | 181.13 g/mol | |
Melting Point | 165–167°C | |
Boiling Point | 200°C (sublimes at 0.1 mm Hg) | |
Crystal Color | Violet | |
CAS Registry Number | 1277-47-0 |
Synthesis and Preparation
Historical Synthesis
The inaugural synthesis of vanadocene, reported by Birmingham, Fischer, and Wilkinson in 1954, involved the reduction of vanadocene dichloride (Cp₂VCl₂) with aluminum hydride (AlH₃) :
The product was purified via sublimation under vacuum at 100°C, yielding crystalline vanadocene .
Modern Synthetic Routes
A scalable method employs the reaction of [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium (NaCp) in tetrahydrofuran (THF) :
This route avoids pyrophoric reagents and improves yield compared to earlier methods .
Chemical Reactivity and Derivatives
Ligand Substitution Reactions
Vanadocene’s electron-deficient nature drives reactions with π-acceptor ligands. For example, under high-pressure carbon monoxide (CO), it forms the piano-stool complex CpV(CO)₄ :
This complex further reacts with [V(CO)₆] to yield mixed-valence species:
Oxidation and Stability
Vanadocene is extremely air-sensitive, rapidly oxidizing in the presence of oxygen or moisture. Treatment with 12% hydrochloric acid or ferrocenium salts generates monocationic species :
The redox potential of the [Cp₂V]⁺/[Cp₂V]⁰ couple is −1.10 V vs. SHE, indicative of strong reducing power .
Biological and Therapeutic Applications
Antitumor Activity
Vanadocene dichloride (Cp₂VCl₂), a derivative of vanadocene, exhibits potent antiproliferative effects against human tumor cells, including KB, HeLa, and HEp-2 carcinomas . EPR spectroscopy reveals that Cp₂VCl₂ undergoes hydrolysis in physiological media, forming species such as [Cp₂V(OH)]⁺ and [CpV(OH)₂]⁺, which interact with cellular components to induce apoptosis .
Table 2: EPR Parameters of Vanadocene Species in Physiological Media
Species | Aₛ₀ (mT) | gₛ₀ | Environment |
---|---|---|---|
[Cp₂V(OH)]⁺ | 7.96 | 1.983 | Neutral pH (blood) |
[CpV(OH)₂]⁺ | 6.31 | 1.991 | Alkaline solutions |
[Cp₂VCl(DMSO)]⁺ | 7.68 | 1.98 | Dimethyl sulfoxide |
Spermicidal Properties
Studies on boar sperm demonstrate that vanadocene derivatives disrupt mitochondrial function and ATP synthesis, highlighting potential as non-hormonal contraceptives . The mechanism involves redox cycling of vanadium species, generating reactive oxygen species (ROS) that impair sperm motility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume